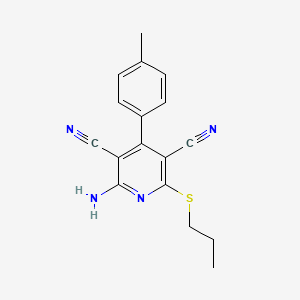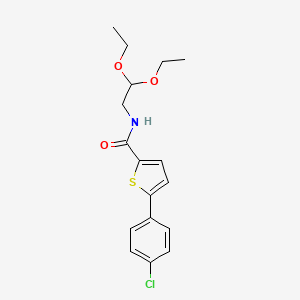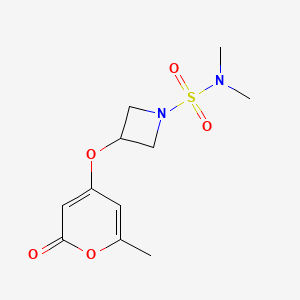
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile is an organic compound characterized by the presence of amino, propylthio, tolyl, and dicarbonitrile groups attached to a pyridine ring. This complex molecule holds significant potential for various applications in scientific research, particularly in fields such as medicinal chemistry and material sciences.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile typically involves multi-step reactions, starting with the construction of the pyridine core and subsequent functionalization to introduce the desired substituents. Common synthetic routes may include:
Pyridine Formation: : Starting with readily available precursors like acetonitrile and aldehydes, pyridine rings can be synthesized via cyclization reactions.
Introduction of the Propylthio Group: : Thiolation reactions, often using thiol reagents such as propylthiol in the presence of a base, help introduce the propylthio group.
Functionalization with Amino and Tolyl Groups: : Amination reactions can introduce amino groups, while Friedel-Crafts alkylation or arylation can add the tolyl group to the pyridine ring.
Dicarbonitrile Incorporation: : Cyanation reactions, commonly using cyanide sources like potassium cyanide, enable the addition of dicarbonitrile groups.
Industrial Production Methods
Industrial production methods may leverage more efficient and scalable processes, such as catalytic systems and continuous flow chemistry, to produce this compound in higher yields and purities. Optimization of reaction conditions, including temperature, solvent, and catalyst choice, plays a crucial role in enhancing the efficiency of industrial synthesis.
化学反应分析
Types of Reactions
2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: : The presence of multiple functional groups enables cyclization reactions, forming heterocyclic compounds.
Common Reagents and Conditions
Typical reagents and conditions used in reactions involving this compound include:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Nucleophiles and Electrophiles: : Various nucleophiles (e.g., amines, alcohols) and electrophiles (e.g., halogens, acyl chlorides).
Catalysts: : Palladium, platinum, or other transition metal catalysts.
Major Products Formed
Depending on the reaction conditions and reagents used, major products formed from reactions involving this compound can vary. Products may include oxidized derivatives, reduced forms, substituted pyridine compounds, and novel heterocycles.
科学研究应用
Chemistry
In chemistry, 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile serves as a valuable building block for the synthesis of complex molecules and functional materials. Its unique functional groups allow for versatile chemical transformations, making it useful in creating new compounds with desirable properties.
Biology
In biological research, this compound may be explored for its potential as a bioactive molecule. The presence of amino and nitrile groups suggests that it could interact with biological macromolecules, influencing biochemical pathways and exhibiting pharmacological activity.
Medicine
The compound's structure hints at potential applications in medicinal chemistry. Researchers may investigate its use as a precursor for developing therapeutic agents, particularly targeting diseases where its specific functional groups can modulate biological targets effectively.
Industry
In industrial applications, this compound could be utilized in the production of advanced materials. Its chemical properties may allow for the development of novel polymers, coatings, or catalysts.
作用机制
The mechanism by which 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile exerts its effects involves its ability to interact with various molecular targets. Its amino group may form hydrogen bonds with biomolecules, while the nitrile groups could participate in nucleophilic or electrophilic interactions. The propylthio and tolyl groups may enhance its lipophilicity, facilitating interactions with hydrophobic regions of proteins or membranes.
相似化合物的比较
Similar Compounds
2-Amino-4-(methylthio)-6-(p-tolyl)pyridine-3,5-dicarbonitrile: : Similar in structure but with a methylthio group instead of a propylthio group.
2-Amino-6-(propylthio)-4-phenylpyridine-3,5-dicarbonitrile: : Similar but with a phenyl group instead of a tolyl group.
2-Amino-4-(propylthio)-6-(p-tolyl)pyridine-3,5-dicarbonitrile: : A compound with similar functional groups but different positions on the pyridine ring.
Uniqueness
What sets 2-Amino-6-(propylthio)-4-(p-tolyl)pyridine-3,5-dicarbonitrile apart is the specific arrangement of its functional groups, which may confer unique reactivity and biological activity compared to its analogs. This uniqueness can be harnessed in designing novel compounds with tailored properties for specific applications.
属性
IUPAC Name |
2-amino-4-(4-methylphenyl)-6-propylsulfanylpyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-8-22-17-14(10-19)15(13(9-18)16(20)21-17)12-6-4-11(2)5-7-12/h4-7H,3,8H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGKBYLYYCRLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=C(C=C2)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-chlorophenyl)-5-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2806909.png)
![methyl 2-{9-methoxy-6H-indolo[2,3-b]quinoxalin-6-yl}acetate](/img/structure/B2806910.png)

![6-amino-3-methyl-1-(4-methylphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2806912.png)

![2,6-difluoro-N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2806920.png)


![3-(2-BROMOPHENYL)-N-[(4-PHENYLOXAN-4-YL)METHYL]PROPANAMIDE](/img/structure/B2806925.png)





